N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
"N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide" is a synthetic organic compound featuring a hybrid scaffold combining tetrahydro-2H-pyran, thiophene, and trifluoromethylphenyl moieties linked via an oxalamide bridge. The oxalamide group (-NH-C(=O)-C(=O)-NH-) serves as a central pharmacophore, while the tetrahydro-2H-pyran ring provides conformational rigidity. The thiophene group contributes aromatic and electronic properties, and the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-17(26)16(25)23-12-18(6-8-27-9-7-18)13-5-10-28-11-13/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOIHCCAJHTUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound notable for its unique structural features, which include a thiophene moiety and a tetrahydropyran unit. This article presents an overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.4 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to the electronic properties and potential biological interactions. |
| Tetrahydropyran Unit | Enhances solubility and stability in biological systems. |
| Trifluoromethyl Group | Increases lipophilicity, potentially affecting membrane permeability. |
| Oxalamide Functional Group | Known for its role in various biological activities, including enzyme inhibition. |
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : The oxalamide derivatives have shown promise in inhibiting bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The unique structural features allow for interaction with specific enzymes, potentially leading to inhibition of their activity, which is crucial for various metabolic processes.
Case Studies
A study involving the synthesis of related oxalamides demonstrated their effectiveness against various pathogens. For instance, a derivative exhibited an EC50 below 10 μM against Leishmania species, indicating strong potential as an antileishmanial agent . Another study highlighted the ability of similar compounds to increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to oxidative stress .
The proposed mechanism of action for this compound includes:
- Binding Interactions : The thiophene and tetrahydropyran rings facilitate binding through hydrogen bonding and π–π interactions with biological targets such as enzymes or receptors.
- Modulation of Enzyme Activity : By interacting with key amino acids in enzyme active sites, the compound may alter enzyme kinetics, leading to reduced activity or complete inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydropyran Ring : Utilizing appropriate starting materials and reagents under controlled conditions.
- Attachment of the Thiophene Moiety : This step often requires specific catalysts to facilitate the reaction between the tetrahydropyran derivative and thiophene.
- Oxalamide Formation : The final step involves coupling the intermediate with an appropriate amine to form the oxalamide structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a comparative analysis with analogous compounds based on functional groups and scaffold diversity:
Table 1: Structural and Functional Comparison
Key Insights:
Thiophene vs.
Trifluoromethylphenyl Group: This moiety enhances hydrophobicity compared to dimethylamino groups in pyridin-2-ones, improving membrane permeability .
Oxalamide Bridge : The -NH-C(=O)-C(=O)-NH- linkage is more rigid than single-amide bonds in surfactants, favoring selective target interactions .
Methodological Considerations for Structural Analysis
Tools like Mercury () enable detailed crystallographic comparisons. For example:
- Overlay Analysis : Superimposing the target compound with pyridin-2-ones would highlight differences in ring planarity and hydrogen-bonding patterns.
- Powder Diffraction : Predicted patterns (via Mercury) could distinguish packing motifs from surfactants, which form micellar structures .
Table 2: Hypothetical Crystallographic Parameters*
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
